(1Z)-2-(4-methoxyphenyl)-N'-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and trimethoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Methoxyphenyl Intermediate: This involves the reaction of 4-methoxyphenylamine with suitable reagents under controlled conditions.
Formation of the Trimethoxybenzoyl Intermediate: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with appropriate reagents.
Coupling Reaction: The final step involves coupling the two intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
(1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE: shares similarities with other compounds containing methoxyphenyl and trimethoxybenzoyl groups.
Organochlorine Compounds: These compounds also exhibit diverse chemical properties and applications.
Uniqueness
The uniqueness of (1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N2O6 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C19H22N2O6/c1-23-14-7-5-12(6-8-14)9-17(20)21-27-19(22)13-10-15(24-2)18(26-4)16(11-13)25-3/h5-8,10-11H,9H2,1-4H3,(H2,20,21) |
InChI Key |
WGQCGHJMNMEFIQ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=N/OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)/N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.